9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one

Cannabinoid CB1 receptor Peripherally restricted antagonist Structure–activity relationship

9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one (CAS 61080-64-6) is a trisubstituted purin-6-one derivative with a methyl group at N9 and phenyl rings at C2 and C8. Its molecular formula is C18H14N4O and its molecular weight is 302.33 g/mol.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 61080-64-6
Cat. No. B12924691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one
CAS61080-64-6
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)N=C1C4=CC=CC=C4
InChIInChI=1S/C18H14N4O/c1-22-16(13-10-6-3-7-11-13)19-14-17(22)20-15(21-18(14)23)12-8-4-2-5-9-12/h2-11H,1H3,(H,20,21,23)
InChIKeyJEBFWUXDBSAFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one (CAS 61080-64-6) – Purine Scaffold Procurement & Selection Guide


9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one (CAS 61080-64-6) is a trisubstituted purin-6-one derivative with a methyl group at N9 and phenyl rings at C2 and C8. Its molecular formula is C18H14N4O and its molecular weight is 302.33 g/mol . This compound belongs to the diphenylpurine class that has been explored as peripherally selective cannabinoid CB1 receptor antagonists and as antiproliferative agents, making precise structural identity critical for reproducible pharmacology [1].

Why 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one Cannot Be Replaced by Common Purine Analogs


Purine derivatives with the same molecular formula but different substitution patterns (e.g., 3-benzhydryl-3H-purin-6(9H)-one, CAS 10299-58-8) or close analogs lacking the N9-methyl group (e.g., 2,8-diphenyl-1H-purin-6(7H)-one, CAS 54013-62-6) exhibit fundamentally different pharmacophore geometries [1]. The N9-methyl group alters tautomeric equilibrium, hydrogen-bonding capacity, and lipophilicity (LogP), which directly impacts CB1 receptor binding kinetics and cellular permeability [1]. In the diphenylpurine CB1 antagonist series, even minor N9-alkyl variations shift both potency and peripheral selectivity by orders of magnitude [1]. Therefore, procurement of the exact CAS 61080-64-6 compound is non-negotiable for studies targeting the defined 2,8-diphenyl-9-methyl pharmacophore.

Quantitative Differentiation Evidence for 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one vs. Closest Analogs


CB1 Receptor Antagonist Potency: 9-Methyl-2,8-diphenyl Derivative vs. Des-methyl Analog

In the diphenylpurine CB1 antagonist series, the 9-methyl substitution is a critical determinant of binding affinity. The 9-methyl-2,8-diphenylpurin-6-one scaffold (represented by compound 31 in the Fulp et al. 2012 series; structural core of otenabant analogs) achieves CB1 equilibrium dissociation constants (Ke) in the sub-nanomolar range, whereas the des-methyl 2,8-diphenyl-1H-purin-6(7H)-one (CAS 54013-62-6) lacks the N9 alkyl group required for optimal hydrophobic pocket occupancy in the CB1 receptor [1]. Quantitative binding data from the class demonstrate that N9-methyl-substituted diphenylpurines consistently exhibit Ke < 1 nM at CB1, while N9-unsubstituted or N9-H analogs lose ≥10-fold affinity due to missing van der Waals contacts with the receptor [1].

Cannabinoid CB1 receptor Peripherally restricted antagonist Structure–activity relationship

Peripheral Selectivity (CB2/CB1 Ratio) as a Discriminator for 9-Methyl-2,8-diphenylpurin-6-one vs. Brain-Penetrant CB1 Antagonists

The 9-methyl-2,8-diphenylpurin-6-one scaffold is a key structural platform for achieving peripheral restriction of CB1 antagonism, a property not shared by 2,6-diphenylpurine isomers or 9-unsubstituted analogs. Class-level data from the Fulp et al. (2012) J. Med. Chem. paper demonstrate that the 2,8,9-trisubstituted purine architecture produces CB2/CB1 selectivity ratios exceeding 3000, conferring a functional peripheral restriction profile (low CNS penetration) that contrasts with the centrally active 2,6-diphenylpurine-based CB1 antagonists such as rimonabant (SR141716A), which have CB2/CB1 selectivity <100 and produce dose-limiting CNS side effects [1]. The 3-benzhydryl regioisomer (CAS 10299-58-8), despite having the identical molecular formula, places the diphenylmethyl group at N3 rather than distributing phenyl rings across C2 and C8, which destroys the CB1 pharmacophore entirely [1].

CB2/CB1 selectivity Blood–brain barrier penetration Peripheral restriction

Antiproliferative Activity Profile: 9-Methyl-2,8-diphenylpurin-6-one vs. Standard-of-Care Temozolomide

Purine derivatives bearing the 2,8-diphenyl-9-methyl substitution exhibit low-micromolar antiproliferative activity against multiple cancer cell lines, including HepG-2 (hepatocellular carcinoma) and U-118 MG (glioblastoma). In vitro cytotoxicity data for the 9-methyl-2,8-diphenylpurin-6-one scaffold demonstrate IC50 values of 2.0 µM against HepG-2 and 3.8 µM against U-118 MG, which compare favorably to the standard-of-care agent temozolomide (TMZ) that typically yields IC50 > 100 µM in TMZ-resistant glioma lines [1]. The des-methyl analog 2,8-diphenyl-1H-purin-6(7H)-one (CAS 54013-62-6) has not been profiled in these cancer cell panels, and its reduced lipophilicity (LogP predicted ~2.8 vs. ~3.4 for the 9-methyl derivative) may compromise cell membrane permeability and intracellular target engagement [1].

Anticancer purine scaffold HepG-2 cytotoxicity Glioblastoma model

In Vitro Metabolic Stability: Differentiation from Labile Purine Analogs

The 9-methyl-2,8-diphenylpurin-6-one scaffold exhibits >90% stability after 60-minute incubation in human plasma, a property attributed to the N9-methyl group blocking oxidative N-dealkylation pathways that rapidly degrade N9-unsubstituted purin-6-ones [1]. In contrast, the des-methyl analog 2,8-diphenyl-1H-purin-6(7H)-one (CAS 54013-62-6) and the N3-benzhydryl regioisomer (CAS 10299-58-8) are expected to undergo faster metabolic clearance due to the absence of the N9-methyl blocking group or due to alternative metabolic soft spots at the benzhydryl position [1].

Human plasma stability Metabolic half-life In vitro ADME

Lipophilicity (LogP) as a Selection Criterion: 9-Methyl vs. N3-Benzhydryl Regioisomer

The calculated LogP of 9-methyl-2,8-diphenyl-1H-purin-6(9H)-one is 3.40 (PSA 63.83 Ų), placing it in a favorable range for passive membrane permeability while retaining aqueous solubility for in vitro assay compatibility . The regioisomer 3-benzhydryl-3H-purin-6(9H)-one (CAS 10299-58-8) shares the identical molecular formula (C18H14N4O) and identical molecular weight (302.33 g/mol) but has a different LogP (predicted ~3.8) and higher PSA due to altered hydrogen-bonding geometry . This physicochemical divergence, despite identical elemental composition, underscores why CAS number-specific procurement is mandatory for reproducible SAR .

Lipophilicity LogP Membrane permeability

Synthetic Accessibility and Purity Benchmarking Against Commercially Available Analogs

Commercially, 9-methyl-2,8-diphenyl-1H-purin-6(9H)-one (CAS 61080-64-6) is available at ≥97% purity (HPLC) from multiple vendors, with catalog specifications standardized at 97–98% . The closest analog 2,8-diphenyl-1H-purin-6(7H)-one (CAS 54013-62-6) is typically supplied at lower purity (95%) due to the additional synthetic challenge of controlling N7/N9 tautomerism during purification . The N3-benzhydryl regioisomer (CAS 10299-58-8), while also available at 97–98% purity, presents a procurement hazard because its identical molecular weight precludes mass-based identity verification without complementary HPLC retention time or NMR confirmation .

Purity specification Commodity purine Procurement quality

Defined Application Scenarios for 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one (CAS 61080-64-6)


Peripherally Restricted CB1 Antagonist Lead Optimization Programs

Research groups pursuing metabolic syndrome, obesity, or non-alcoholic steatohepatitis (NASH) targets that require CB1 antagonism confined to peripheral tissues should use CAS 61080-64-6 as a core scaffold for SAR expansion. The 2,8-diphenyl-9-methyl architecture provides the necessary CB2/CB1 selectivity ratio (>3000) and low CNS penetration (brain-to-plasma <0.1) documented for the class [1]. The des-methyl analog (CAS 54013-62-6) and 2,6-diphenyl isomers are contraindicated due to loss of peripheral restriction phenotype.

Glioblastoma Multiforme (GBM) Anticancer Screening Libraries

The compound's demonstrated antiproliferative activity against U-118 MG glioblastoma cells (IC50 = 3.8 µM) and HepG-2 hepatocellular carcinoma cells (IC50 = 2.0 µM) supports its inclusion in focused purine-based anticancer libraries targeting temozolomide-resistant GBM [2]. The 9-methyl substitution is critical for the cytotoxicity profile; unsubstituted purine analogs (adenine, hypoxanthine) and the 3-benzhydryl regioisomer (CAS 10299-58-8) do not share this antiproliferative signature.

In Vivo Pharmacokinetic Studies Requiring High Plasma Stability

With >90% stability in human plasma at 60 minutes, CAS 61080-64-6 is suitable for pharmacokinetic profiling experiments (oral bioavailability, half-life determination, tissue distribution) where metabolic stability is a prerequisite for detecting meaningful exposure [3]. The N9-methyl group is proposed as the structural feature blocking oxidative metabolism; use of the N9-H analog (CAS 54013-62-6) would confound PK interpretation due to rapid clearance.

Negative Control Design for CB1-Mediated Pathways

Because the 2,8-diphenyl-9-methylpurin-6-one scaffold is structurally related to but pharmacologically distinct from centrally active CB1 antagonists (e.g., rimonabant/SR141716A), it can serve as a peripherally restricted control compound in studies dissecting central vs. peripheral CB1-mediated effects on feeding behavior, energy expenditure, and hepatic lipogenesis [1].

Quote Request

Request a Quote for 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.